molecular formula C11H8BrFS B6286852 (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane CAS No. 2624417-14-5

(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane

Cat. No.: B6286852
CAS No.: 2624417-14-5
M. Wt: 271.15 g/mol
InChI Key: CWNRMXAMFRSBKH-UHFFFAOYSA-N
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Description

(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane is a chemical compound with the molecular formula C11H8BrFS. This compound has garnered significant interest in scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane typically involves the reaction of 4-bromo-1-fluoronaphthalene with methylthiol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane include:

  • 4-Bromo-1-fluoronaphthalene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 4-Bromo-2-methylphenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine, fluorine, and methylsulfane functional groups. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-fluoro-2-methylsulfanylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFS/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRMXAMFRSBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=CC=CC=C2C(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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